molecular formula C7H5BrN2O B15058638 4-Bromo-1H-benzo[d]imidazol-5-ol

4-Bromo-1H-benzo[d]imidazol-5-ol

Cat. No.: B15058638
M. Wt: 213.03 g/mol
InChI Key: OVZVZJHQYVQXME-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzimidazole (B57391) Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged scaffold" in medicinal chemistry. impactfactor.orgfrontiersin.orgijpsjournal.com This status is attributed to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets. frontiersin.org The introduction of halogen atoms, such as bromine, onto this scaffold significantly modulates its physicochemical properties. Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, which in turn can enhance its binding affinity to protein receptors and improve its pharmacokinetic profile. acs.org

Halogenated benzimidazoles are integral components in a vast array of pharmacologically active compounds, demonstrating activities such as:

Antimicrobial: Effective against various Gram-positive and Gram-negative bacteria. nih.govnih.gov

Anticancer: Showing potential as effective agents in oncology. impactfactor.orgijpsjournal.com

Anti-inflammatory: Acting on various receptors and enzymes involved in inflammatory pathways. nih.govnih.govmdpi.com

Antiviral, Anthelmintic, and Antihypertensive: Highlighting the scaffold's versatility. impactfactor.orgnih.govresearchgate.net

In organic synthesis, the halogen atom serves as a versatile functional handle. It provides a reactive site for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the synthesis of complex and diverse libraries of compounds for drug discovery screening.

Structural Features and Research Relevance of 4-Bromo-1H-benzo[d]imidazol-5-ol

While specific research on this compound is limited, an analysis of its structure provides insight into its potential areas of scientific interest. uni.lu The molecule's core is the bicyclic benzimidazole system. It is substituted with a bromine atom at position 4 and a hydroxyl group at position 5 of the benzene ring.

The research relevance of this compound lies in its potential as a building block for more complex molecules and as a candidate for biological screening. The structure-activity relationship (SAR) studies of other substituted benzimidazoles suggest that the nature and position of substituents on the benzimidazole ring are critical for their biological activity. nih.govresearchgate.netresearchgate.net For instance, substitutions at the C5 position have been shown to significantly influence the anti-inflammatory activity of benzimidazole derivatives. nih.gov Therefore, the unique combination of a bromo and a hydroxyl group in this compound presents a novel substitution pattern that could lead to unique biological properties, making it a molecule of interest for exploratory synthesis and pharmacological evaluation.

Compound Properties

Below is a table summarizing the key computed properties of this compound.

PropertyValue
Molecular FormulaC₇H₅BrN₂O
Molecular Weight213.03 g/mol
Monoisotopic Mass211.95853 Da
InChI KeyOVZVZJHQYVQXME-UHFFFAOYSA-N
SMILESC1=CC(=C(C2=C1NC=N2)Br)O
XLogP (predicted)1.8

Data sourced from PubChem. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-1H-benzimidazol-5-ol

InChI

InChI=1S/C7H5BrN2O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,(H,9,10)

InChI Key

OVZVZJHQYVQXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Br)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 1h Benzo D Imidazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-Bromo-1H-benzo[d]imidazol-5-ol, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not found in the available literature. However, a predicted ¹³C NMR spectrum would be crucial for confirming the carbon skeleton of the molecule. It would display a unique signal for each of the seven carbon atoms in the benzimidazole (B57391) core. The chemical shifts of the carbons would be significantly influenced by the attached substituents. For instance, the carbon atom bonded to the bromine (C4) would be expected to have its signal shifted due to the halogen's electronegativity. The carbon bearing the hydroxyl group (C5) and the carbons of the imidazole (B134444) ring (C2, C3a, and C7a) would also have characteristic chemical shifts aiding in the complete structural assignment.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to establish the connectivity of the protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would identify which protons are directly attached to which carbon atoms, correlating the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental IR spectrum for this compound is not documented in the searched sources, the expected characteristic absorption bands can be predicted based on its structure.

Key expected vibrational frequencies would include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) group.

N-H Stretch: A moderate absorption peak around 3100-3500 cm⁻¹ due to the N-H bond in the imidazole ring.

C=N and C=C Stretching: Aromatic C=C and imidazole C=N stretching vibrations would appear in the 1450-1620 cm⁻¹ region.

C-O Stretch: A stretching vibration for the C-O bond of the phenolic hydroxyl group would be observed in the 1000-1260 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond would exhibit a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₇H₅BrN₂O.

Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu The presence of bromine would be readily identifiable due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two peaks of nearly equal intensity for bromine-containing ions.

AdductPredicted m/z
[M+H]⁺212.96581
[M+Na]⁺234.94775
[M-H]⁻210.95125
[M+NH₄]⁺229.99235
[M+K]⁺250.92169
[M+H-H₂O]⁺194.95579

Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound, though not experimentally reported in the available literature, would be expected to show absorption bands characteristic of the benzimidazole chromophore. The presence of the bromo and hydroxyl substituents on the benzene ring would likely cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent benzimidazole molecule, providing further evidence for the substitution pattern.

X-ray Crystallography for Solid-State Structural Determination

Despite extensive searches of chemical databases and scientific literature, no experimental X-ray crystallography data for this compound has been found. This includes the absence of determined crystal structures in repositories such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD). Consequently, crucial information regarding its crystal system, space group, unit cell dimensions, and the precise arrangement of atoms in the solid state remains uncharacterized and unreported.

While information exists for related benzimidazole derivatives, the specific substitution pattern of a bromine atom at the 4-position and a hydroxyl group at the 5-position of the benzimidazole core necessitates a dedicated crystallographic study to elucidate its unique three-dimensional structure. Without such a study, a detailed analysis of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its physical and chemical properties, cannot be provided.

Further research, specifically the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, is required to generate the data necessary for a complete solid-state structural characterization.

Computational Chemistry and Theoretical Studies on 4 Bromo 1h Benzo D Imidazol 5 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 4-Bromo-1H-benzo[d]imidazol-5-ol would be calculated to find the minimum energy conformation. This process reveals the molecule's most probable shape.

Elucidation of the electronic structure involves understanding the distribution of electrons within the molecule. This includes the calculation of atomic charges, which can indicate the relative electronegativity and reactivity of different atoms in the structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-BrData not available
C-OData not available
N-HData not available
Bond AngleC-C-BrData not available
C-C-OData not available
Dihedral AngleC-C-C-CData not available
Note: This table is for illustrative purposes only. Specific calculated values for this compound are not available in the searched literature.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds. These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available
Note: This table is for illustrative purposes only. Specific calculated values for this compound are not available in the searched literature.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would highlight the reactivity of the bromine, hydroxyl, and imidazole (B134444) ring nitrogen atoms.

DFT calculations can also predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are valuable for interpreting experimental NMR spectra and confirming the chemical structure of a compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

Table 3: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound (Illustrative)

AtomCalculated Chemical Shift (ppm)
H (N-H)Data not available
C (C-Br)Data not available
C (C-OH)Data not available
Note: This table is for illustrative purposes only. Specific calculated values for this compound are not available in the searched literature.

Molecular Modeling and Dynamics Simulations

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of the molecule over time, including its interactions with other molecules, such as solvents or biological macromolecules. MD simulations would provide information on the conformational flexibility of this compound and its dynamic behavior in different environments. However, no specific molecular dynamics simulation studies for this compound were found in the available literature.

Conformational Analysis and Stability Assessment

The three-dimensional arrangement of atoms in a molecule, or its conformation, is fundamental to its physical, chemical, and biological properties. For this compound, conformational analysis helps to identify the most stable geometric arrangements of the molecule.

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in performing conformational analyses. While direct studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on structurally similar compounds. For instance, in a study on 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govsemanticscholar.orgthiazepines, DFT methods were employed to complement experimental findings from spectroscopic and X-ray diffraction techniques. semanticscholar.org A key finding in this related study was the confirmation of a six-membered intramolecularly hydrogen-bonded pseudo-aromatic ring, which significantly stabilizes the molecular conformation. semanticscholar.org

A systematic conformational search, typically performed using computational software, would involve rotating the flexible bonds of the molecule and calculating the energy of each resulting conformer. The conformers with the lowest energy are considered the most stable and are more likely to be the predominant forms of the molecule under normal conditions.

Table 1: Predicted Conformational Data for a Structurally Similar Benzimidazole (B57391) Derivative

Computational MethodBasis SetKey FindingReference
DFTNot SpecifiedConfirmation of a six-membered intramolecularly hydrogen-bonded pseudo-aromatic ring. semanticscholar.org

Molecular Dynamics Simulations for Structural Fluctuations and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its structural fluctuations and interactions with its environment. For this compound, MD simulations can be particularly useful in understanding its behavior in a biological system or in a solvent.

In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex. For example, a study on benzimidazole derivatives as potential antitubercular agents utilized MD simulations to validate molecular docking results. nih.gov The simulations helped to confirm the stability of the binding of the benzimidazole derivatives to the active site of the target enzyme, DprE1. nih.gov Similarly, a study on 4-nitroimidazole (B12731) analogues employed MD simulations to investigate the stability of the compounds within the active site of putative protein targets. researchgate.net

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and then solving Newton's equations of motion for every atom in the system. The resulting trajectory provides detailed information on how the molecule's conformation changes over time, how it interacts with the surrounding solvent molecules, and the stability of any intramolecular hydrogen bonds.

Key parameters that can be extracted from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Hydrogen Bond Analysis: To determine the lifetime and strength of intramolecular and intermolecular hydrogen bonds.

Table 2: Application of Molecular Dynamics Simulations in Related Benzimidazole Studies

Study FocusComputational MethodKey Insight from MD SimulationReference
Antitubercular AgentsAutoDock Vina, CDOCKER, MD simulationsSupported the binding affinity values and stability of the best-docked molecules. nih.gov
Antiproliferative AgentsMolecular Dynamics SimulationInvestigated the interaction and stability of compounds with putative protein targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

For benzimidazole derivatives, several QSAR studies have been conducted to understand the structural requirements for various biological activities. A 3D-QSAR study on benzimidazole-4-carboxamides and carboxylates as 5-HT4 receptor antagonists revealed that steric and electrostatic fields are the most relevant descriptors for the structure-activity relationship. nih.govacs.org Notably, this study found that the introduction of a chloro or bromo atom at the 6-position of the benzimidazole ring led to a noticeable increase in potency, which was attributed to additional electrostatic and van der Waals interactions within a small cavity of the receptor. nih.govacs.org

Another 3D-QSAR study on benzimidazole derivatives as corrosion inhibitors identified steric, electrostatic, and hydrogen-bond donor fields as the main factors influencing their performance. researchgate.net These findings suggest that for this compound, the bromine atom and the hydroxyl group would be key contributors to its biological activity or chemical properties.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known activities is chosen.

Molecular Descriptor Calculation: Various physicochemical and structural properties (descriptors) are calculated for each molecule.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 3: Insights from QSAR Studies on Bromo-Substituted Benzimidazole Derivatives

Study FocusQSAR MethodKey Finding for Bromo-SubstitutionReference
5-HT4 Receptor Antagonists3D-QSAR/CoMFAIntroduction of a bromo atom at the 6-position increased potency due to additional electrostatic and van der Waals interactions. nih.govacs.org
Corrosion Inhibitors3D-QSAR (CoMFA/CoMSIA)Steric, electrostatic, and hydrogen-bond donor fields are key factors for inhibition performance. researchgate.net

Non-Linear Optical (NLO) Properties Investigations

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational methods, particularly quantum mechanical calculations, are frequently used to predict and understand the NLO properties of new materials.

The key to a significant NLO response in organic molecules often lies in the presence of a donor-π-acceptor (D-π-A) system, which facilitates intramolecular charge transfer. In this compound, the hydroxyl group can act as an electron donor, the benzimidazole ring as the π-conjugated bridge, and the bromo atom as a weak electron-withdrawing group.

Computational calculations of NLO properties typically involve determining the hyperpolarizability (β) of the molecule. A higher value of β indicates a stronger NLO response. These calculations can help in designing molecules with enhanced NLO properties by strategically placing donor and acceptor groups to maximize the intramolecular charge transfer.

Table 4: Computational and Experimental NLO Data for Related Compounds

Compound/MaterialMethodologyKey NLO FindingReference
Mn-doped Benzimidazole Thin FilmsZ-scan TechniqueExhibited saturation absorption and negative nonlinearity. arxiv.org
Dichlorobis(1H-Benzimidazole) Metal ComplexesChemical Bath Deposition, AnnealingAnnealing at 150 °C improved NLO properties. nih.gov

Chemical Reactivity and Strategic Derivatization of 4 Bromo 1h Benzo D Imidazol 5 Ol

Reactions at the Imidazole (B134444) Nitrogen Atoms (N-H)

N-Alkylation and N-Arylation Strategies

The presence of two nitrogen atoms in the imidazole ring of 4-Bromo-1H-benzo[d]imidazol-5-ol allows for the introduction of alkyl and aryl substituents through N-alkylation and N-arylation reactions. These reactions are fundamental for modifying the electronic and steric properties of the molecule, which can be crucial for various applications.

N-Alkylation:

While specific studies on the N-alkylation of this compound are not extensively reported in the available literature, general methods for the N-alkylation of benzimidazoles are well-established and can be applied to this substrate. Typically, these reactions involve the deprotonation of the imidazole N-H with a suitable base, followed by nucleophilic attack on an alkyl halide or another alkylating agent. The choice of base and reaction conditions can influence the regioselectivity of alkylation, leading to substitution at either the N-1 or N-3 position. Given the electronic nature of the substituents on the benzene (B151609) ring, a mixture of N-1 and N-3 alkylated products can be expected. The hydroxyl group at the 5-position may require protection prior to N-alkylation to prevent O-alkylation as a side reaction.

N-Arylation:

N-arylation of benzimidazoles is a powerful tool for synthesizing compounds with extended aromatic systems. While direct N-arylation data for this compound is scarce, studies on analogous compounds, such as 5-bromo-2-aminobenzimidazole, provide valuable insights into potential synthetic strategies. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for the N-arylation of imidazoles and their derivatives.

For instance, the N-arylation of a related compound, 5-bromo-2-aminobenzimidazole, has been achieved using arylboronic acids in the presence of a palladium catalyst. These findings suggest that similar conditions could be adapted for the N-arylation of this compound. The reaction would likely proceed via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the benzimidazole (B57391) anion and reductive elimination to afford the N-arylated product.

Table 1: Representative N-Arylation Reactions of a Related Bromo-Substituted Benzimidazole Derivative

EntryArylating AgentCatalyst / LigandBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂ / S-PhosK₃PO₄Toluene/H₂O85
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane92
33-Chlorophenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃t-BuOH78

This data is illustrative and based on the reactivity of a closely related compound. Actual yields for this compound may vary.

Tautomerism and Acid-Base Behavior of the Imidazole Moiety

The imidazole ring of this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms (N-1 and N-3). This tautomeric equilibrium is a key feature of benzimidazoles and influences their chemical and physical properties. The position of this equilibrium can be affected by the nature and position of substituents on the benzimidazole core, as well as by the solvent.

In the case of this compound, the two principal tautomers are this compound and 7-Bromo-1H-benzo[d]imidazol-5-ol. The electronic effects of the bromo and hydroxyl groups can influence the relative stability of these tautomers. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the hydroxyl group will likely result in a subtle preference for one tautomer over the other, although a dynamic equilibrium is expected to exist in solution.

The imidazole moiety also imparts both acidic and basic properties to the molecule. The N-H proton can be removed by a base, and the unprotonated nitrogen atom can be protonated by an acid. The acid dissociation constant (pKa) is a measure of the acidity of the N-H proton. For unsubstituted benzimidazole, the pKa for the loss of the N-H proton is approximately 12.8. The presence of the electron-withdrawing bromine atom at the 4-position is expected to increase the acidity (lower the pKa) of the N-H proton in this compound compared to the parent benzimidazole. Conversely, the electron-donating hydroxyl group at the 5-position would be expected to decrease the acidity (increase the pKa). The net effect will be a combination of these opposing influences.

The basicity of the benzimidazole is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom. For the conjugate acid of benzimidazole, the pKa is approximately 5.6. The substituents on the benzene ring will also modulate the basicity of the imidazole nitrogens in this compound.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl group and the fused imidazole ring. The bromo substituent, while being a deactivating group, is an ortho-, para-director. The directing effects of these substituents will determine the position of incoming electrophiles.

The hydroxyl group at the C-5 position is a strong activating group and an ortho-, para-director. The imidazole ring, specifically the fusion to the benzene ring, also acts as an activating group. The bromine atom at the C-4 position is a deactivating group but directs incoming electrophiles to the ortho and para positions relative to itself.

Considering the combined directing effects of the substituents, the most likely positions for electrophilic attack on the benzene ring of this compound are C-6 and C-7. The C-6 position is ortho to the strongly activating hydroxyl group and meta to the deactivating bromo group. The C-7 position is ortho to the bromo group and meta to the hydroxyl group. The strong activating effect of the hydroxyl group is expected to be the dominant factor, making the C-6 position the most probable site for electrophilic substitution. However, steric hindrance from the adjacent imidazole ring might also play a role.

Table 2: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-OHC-5ActivatingOrtho, Para
-BrC-4DeactivatingOrtho, Para
Imidazole ringFusedActivatingOrtho, Para to N

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions required for these reactions on this compound would need to be determined experimentally, taking into account the potential for side reactions involving the imidazole ring or the hydroxyl group. For instance, strong acidic conditions used in nitration or sulfonation could lead to protonation of the imidazole ring, affecting its directing influence.

Mechanistic Investigations of 4 Bromo 1h Benzo D Imidazol 5 Ol in Molecular Interactions

In Vitro Studies on Enzyme Inhibition Mechanisms

Elucidation of Molecular Binding Modes with Target Enzymes (e.g., PAK4, α-amylase, α-glucosidase, DNA Gyrase, Lanosterol 14α-demethylase)

No published studies were found that specifically detail the molecular binding modes of 4-Bromo-1H-benzo[d]imidazol-5-ol with PAK4, α-amylase, α-glucosidase, DNA Gyrase, or Lanosterol 14α-demethylase. While the broader class of benzimidazoles has been investigated for inhibitory activity against some of these targets, the specific interactions and binding orientation for this particular compound have not been elucidated.

Kinetic Studies of Enzyme Inhibition

There are no available kinetic studies that report on the inhibitory mechanism (e.g., competitive, non-competitive, uncompetitive) or provide kinetic parameters such as Kᵢ (inhibition constant) or IC₅₀ values for this compound against the specified enzymes.

Molecular Docking and Molecular Dynamics Simulations for Protein-Ligand Interactions

Identification of Key Binding Pockets and Interacting Residues

No molecular docking or molecular dynamics simulation studies have been published that identify the key binding pockets or the specific amino acid residues that would interact with this compound within the active sites of PAK4, α-amylase, α-glucosidase, DNA Gyrase, or Lanosterol 14α-demethylase.

Analysis of Intermolecular Forces (e.g., Hydrogen Bonding, Pi-Stacking, Halogen Bonding)

An analysis of the intermolecular forces governing the potential interaction between this compound and the target enzymes is not available. Such an analysis would be contingent on molecular modeling studies, which have not been reported for this compound.

Investigation of Interactions with Biomolecules Beyond Enzymes (e.g., DNA/RNA interactions with mechanistic focus)

Following a comprehensive search of scientific literature, no specific studies detailing the mechanistic investigations of this compound's interactions with biomolecules beyond enzymes, such as DNA or RNA, were identified. The existing research accessible through extensive database searches does not provide data on the binding affinity, mode of interaction (e.g., intercalation, groove binding), or structural details of how this particular compound interacts with nucleic acids.

Consequently, a data table summarizing research findings on this topic cannot be generated due to the absence of published experimental results for this compound. While research exists for other benzimidazole (B57391) derivatives and their interactions with DNA, the strict focus of this article on this compound prevents the inclusion of such data.

Further experimental research is required to elucidate the potential interactions of this compound with DNA and RNA and to understand the underlying mechanisms of any such interactions.

Applications of 4 Bromo 1h Benzo D Imidazol 5 Ol As a Versatile Synthetic Building Block

Precursor in Complex Heterocyclic Synthesis

While no specific examples of complex heterocyclic synthesis starting from 4-Bromo-1H-benzo[d]imidazol-5-ol are documented in peer-reviewed literature, its structure is analogous to other substituted benzimidazoles that serve as key intermediates. The bromine atom can be envisaged as a reactive site for introducing diverse substituents, which could then participate in intramolecular cyclization reactions to form more complex, fused heterocyclic systems. The interplay between the hydroxyl and the imidazole (B134444) nitrogens could also be exploited to direct regioselective reactions, further expanding its potential synthetic utility.

Scaffold for the Design of Novel Organic Materials

The development of novel organic materials with tailored electronic and photophysical properties is a burgeoning field of research. Benzimidazole-containing molecules have been investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of organic field-effect transistors (OFETs). The rigid and aromatic nature of the benzimidazole (B57391) core in this compound provides a foundation for creating extended π-conjugated systems. Through cross-coupling reactions at the bromine position, various aromatic and heteroaromatic units could be appended, thereby tuning the HOMO-LUMO energy levels and influencing the material's charge transport and emissive properties. The hydroxyl group offers an additional point for modification, allowing for the attachment of solubilizing groups or other functional moieties to fine-tune the material's processing and solid-state packing. However, at present, there are no published studies that have utilized this compound for these purposes.

Ligand in Metal Coordination Chemistry

The benzimidazole scaffold is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen atoms. The presence of the hydroxyl group in this compound introduces an additional potential coordination site, allowing it to act as a bidentate ligand.

Synthesis of Coordination Compounds with Transition Metal Ions

The synthesis of coordination compounds using this compound as a ligand has not been reported in the scientific literature. Hypothetically, it could coordinate to transition metal ions through one or both of the imidazole nitrogen atoms and the deprotonated hydroxyl group. The choice of metal precursor and reaction conditions would be crucial in determining the final structure of the resulting coordination complex. The bromine atom could either remain as a peripheral substituent, potentially influencing the electronic properties of the complex, or it could be involved in further post-synthetic modifications.

Elucidation of Metal-Ligand Coordination Modes and Geometries

Without experimental data, the coordination modes and resulting geometries of metal complexes with this compound can only be speculated upon. Depending on the metal ion's preferred coordination number and geometry, as well as the steric and electronic influences of the bromo and hydroxyl groups, various coordination modes are possible. These could range from simple monodentate coordination through one of the nitrogen atoms to bidentate chelation involving a nitrogen and the oxygen of the deprotonated hydroxyl group. The formation of polynuclear complexes or coordination polymers could also be envisioned. Definitive elucidation of these aspects would require the synthesis and characterization of such complexes using techniques like X-ray crystallography and various spectroscopic methods.

Q & A

Q. What are the common synthetic routes for 4-Bromo-1H-benzo[d]imidazol-5-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A typical synthesis involves cyclocondensation of 4-bromo-5-hydroxybenzaldehyde with ammonium acetate and a nitrile source under acidic conditions. Optimization includes:

  • Temperature control : Maintain 80–100°C to prevent side reactions.
  • Catalyst selection : Use acetic acid or HCl for protonation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity.
    For example, a related bromoimidazole derivative (73% yield) was synthesized via similar conditions, with Rf = 0.65 (TLC) as a purity indicator .

Q. How do spectroscopic techniques (FTIR, NMR, MS) confirm the structure of this compound?

Methodological Answer:

  • FTIR : Confirm C-Br (590 cm⁻¹) and imidazole C=N (1611 cm⁻¹). Hydroxyl (-OH) stretches may appear broad at ~3200 cm⁻¹ but can be obscured by solvent .
  • ^1H NMR : Aromatic protons appear as multiplets (δ 7.36–8.35 ppm). The absence of exchangeable protons (e.g., NH) confirms substitution at the N1 position .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12) validate the molecular formula. Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) are critical .

Q. What are the best practices for determining the crystal structure of this compound using X-ray diffraction and SHELX software?

Methodological Answer:

  • Data Collection : Use single crystals grown via slow evaporation (e.g., methanol/water).
  • Refinement : SHELXL (v.2018+) is recommended for small-molecule refinement. Key steps:
    • Structure Solution : SHELXD for phase determination via dual-space methods .
    • Hydrogen Bond Analysis : Use SHELXPRO to generate hydrogen bonding tables and validate geometry .
  • Validation : Check R-factor (<5%) and residual electron density maps for errors .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Electron Density Mapping : Identify nucleophilic/electrophilic sites via Laplacian analysis .
  • Reactivity Prediction : Calculate Fukui indices to assess sites prone to electrophilic substitution (e.g., bromine’s para position) .
  • Correlation Energy : Use the Colle-Salvetti functional to estimate intermolecular interactions in crystals .

Q. What strategies resolve contradictions between experimental and computational data regarding hydrogen bonding in this compound crystals?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to compare experimental (X-ray) vs. DFT-predicted geometries .
  • Energy Decomposition : Use SAPT (Symmetry-Adapted Perturbation Theory) to quantify contributions (electrostatic vs. dispersion) and identify mismatches .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to assess temperature-dependent conformational changes .

Q. How does the bromo substituent influence the supramolecular assembly of this compound?

Methodological Answer:

  • Halogen Bonding : Bromine participates in X···π interactions (2.8–3.2 Å) with adjacent aromatic rings, stabilizing layered structures .
  • π-Stacking : Planar imidazole rings form offset stacks (3.5 Å spacing), with bromine enhancing dipole-dipole interactions .
  • Synthons : Bromine and hydroxyl groups create supramolecular synthons (e.g., Br···OH), directing crystal packing .

Q. Data Contradiction Analysis Example

ObservationPossible CauseResolution Strategy
NMR shows unexpected splittingDynamic proton exchangeVariable-temperature NMR
DFT vs. X-ray bond length mismatchBasis set limitationsHybrid functionals (e.g., M06-2X)

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